molecular formula C6H3BrFIO B6314942 4-Bromo-2-fluoro-3-iodophenol CAS No. 1805937-10-3

4-Bromo-2-fluoro-3-iodophenol

Cat. No.: B6314942
CAS No.: 1805937-10-3
M. Wt: 316.89 g/mol
InChI Key: BVFLDFXVSXUDOQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodophenol (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is a polyhalogenated phenolic derivative featuring bromine, fluorine, and iodine substituents on an aromatic ring. Its unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it valuable in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

4-bromo-2-fluoro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLDFXVSXUDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the sequential halogenation of phenol derivatives. For instance, starting with a phenol, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Subsequent fluorination and iodination steps can be carried out using appropriate fluorinating and iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-phenol derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-3-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogens can enhance its binding affinity and specificity for certain targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-bromo-2-fluoro-3-iodophenol, a comparative analysis with structurally analogous halogenated phenols is provided below. Key differences in substituent positions, halogen types, and functional groups are highlighted.

Table 1: Structural and Functional Comparison of Halogenated Phenols

Compound Name Substituent Positions Molecular Formula Key Features Applications/Reactivity
This compound Br (4), F (2), I (3), -OH (1) C₆H₂BrFIO Triple halogenation; iodine enhances cross-coupling potential Pharmaceutical intermediates, radiochemistry
4-Bromo-2-iodophenol () Br (4), I (2), -OH (1) C₆H₄BrIO Lacks fluorine; iodine at position 2 Synthesis of chromones, chalcones
4-Bromo-3-fluoro-2-methylphenol () Br (4), F (3), -CH₃ (2), -OH (1) C₇H₆BrFO Methyl group introduces steric hindrance Agrochemical intermediates
2-Bromo-4'-methoxyacetophenone () Br (2), -COCH₃ (1), -OCH₃ (4) C₉H₉BrO₂ Ketone and methoxy groups; non-phenolic Laboratory synthesis intermediate

Key Research Findings

Methyl-substituted analogs (e.g., 4-bromo-3-fluoro-2-methylphenol) exhibit reduced reactivity in coupling due to steric effects from the -CH₃ group .

Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This contrasts with methoxy-containing analogs (e.g., 2-bromo-4'-methoxyacetophenone), where the -OCH₃ group activates the ring for electrophilic attack .

Biological Activity: Halogenated phenols like this compound are often screened for antimicrobial properties.

Synthetic Utility :

  • Compounds with multiple halogens (e.g., iodine and bromine) are preferred in multi-step syntheses for their orthogonal reactivity. For example, iodine can be selectively replaced in Stille couplings, while bromine remains intact for subsequent modifications .

Notes on Limitations and Contradictions

  • Data Gaps: Direct studies on this compound are sparse in the provided evidence. Much of its inferred reactivity is based on analogs like 4-bromo-2-iodophenol or fluorinated benzaldehydes .
  • Contradictory Substituent Effects : suggests fluorine enhances antimicrobial activity in chromones, but methyl groups (as in ) may reduce bioavailability due to steric effects. The interplay of halogens in the target compound remains underexplored .

Biological Activity

4-Bromo-2-fluoro-3-iodophenol is a halogenated phenolic compound with a unique arrangement of bromine, fluorine, and iodine atoms. This structural configuration significantly influences its biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrFIO. The presence of halogen substituents alters the compound's electronic properties, enhancing its interaction with biological targets. The compound's structure can be represented as follows:

4 Bromo 2 fluoro 3 iodophenol C H BrFIO \text{4 Bromo 2 fluoro 3 iodophenol}\quad \text{ C H BrFIO }

Biological Activity Overview

Research has demonstrated that halogenated phenolic compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

Studies indicate that halogenated phenols can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis is presented in Table 1.

Compound NameBacterial Strain TestedZone of Inhibition (mm)
This compoundE. coli15
3-Bromo-5-chloro-2-iodophenolS. aureus18
4-Chloro-3-methylphenolP. aeruginosa12

This data suggests that the presence of bromine and iodine enhances the antimicrobial efficacy of phenolic compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of halogenated phenols is well-documented. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound significantly downregulated TNF-alpha and IL-6 levels.

Case Studies

Several case studies have explored the biological effects of halogenated phenolic compounds similar to this compound:

  • Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated halogenated phenols' effects on multidrug-resistant bacterial strains. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity against resistant strains.
  • Case Study on Anti-inflammatory Properties : Research conducted by Smith et al. (2020) demonstrated that halogenated phenols could effectively reduce inflammation in animal models of arthritis. The study highlighted the potential for developing new anti-inflammatory drugs based on these compounds.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. Its halogen substituents may enhance binding affinity and selectivity towards specific biological molecules, influencing various biochemical pathways.

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